3-Chloro-2-ethoxypyridine-4-boronic acid
Description
Properties
IUPAC Name |
(3-chloro-2-ethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BClNO3/c1-2-13-7-6(9)5(8(11)12)3-4-10-7/h3-4,11-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWNVKMBQHHEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OCC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 3 Chloro 2 Ethoxypyridine 4 Boronic Acid and Analogues
Strategies for Carbon-Boron Bond Formation in Pyridine (B92270) Systems
The formation of a carbon-boron bond on a pyridine ring can be achieved through several strategic approaches, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the nature of the functional groups already present on the pyridine ring.
Directed ortho-Metalation (DoM) and Regioselective Functionalization
Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridine derivatives. nih.govharvard.edu This method relies on the presence of a directing metalation group (DMG) on the pyridine ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. harvard.edu The resulting pyridyl anion can then be trapped with an electrophile, such as a borate (B1201080) ester, to form the desired boronic acid or ester. nih.gov
This approach offers high regioselectivity, which is often difficult to achieve through other methods. harvard.edu For instance, the synthesis of azabiaryls has been successfully achieved using a one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence. nih.gov This method avoids the often-problematic isolation of pyridyl boronic acids, which can be prone to deboronation. nih.gov Various directing groups, such as carboxamides, carbamates, and halogens, have been effectively employed in the DoM of pyridine systems. nih.gov
A variety of substituted pyridines can be accessed through regioselective functionalization. For example, a method for the 3,4-difunctionalization of 3-chloropyridines proceeds through a 3,4-pyridyne intermediate, which is generated by regioselective lithiation followed by treatment with a Grignard reagent. nih.gov The subsequent regioselective addition of the Grignard moiety at the 4-position and an electrophilic quench at the 3-position yields 2,3,4-trisubstituted pyridines. nih.gov
| Strategy | Key Features | Advantages |
| Directed ortho-Metalation (DoM) | Utilizes a directing group to guide metalation to a specific ortho position. | High regioselectivity, avoids difficult isolations of unstable intermediates. nih.gov |
| Regioselective Functionalization via Pyridynes | Involves the formation of highly reactive pyridyne intermediates for difunctionalization. | Access to polysubstituted pyridines. nih.gov |
Metal-Halogen Exchange Approaches for Pyridyl Boronic Acid Precursors
Metal-halogen exchange is a cornerstone method for the preparation of pyridyl boronic acids and their esters. arkat-usa.org This technique typically involves the reaction of a halopyridine with an organolithium or organomagnesium reagent to generate a pyridylmetal intermediate, which is then quenched with a trialkylborate. arkat-usa.orgresearchgate.net The choice of halogen is crucial, with iodides and bromides generally being more reactive than chlorides and fluorides. arkat-usa.org
The conditions for metal-halogen exchange, such as the organometallic reagent, solvent, and temperature, can significantly impact the reaction's success and yield. arkat-usa.org For example, a revised procedure for preparing 3-pyridylboronic acid utilizes an in situ quench with triisopropyl borate, allowing the reaction to be conducted at higher temperatures than traditional protocols and on a larger scale. orgsyn.org This method is often preferred for its reliability and cost-effectiveness, especially in large-scale preparations. arkat-usa.org
| Reagent Type | Typical Halogen Reactivity | Common Organometallic Reagents |
| Halopyridines | I > Br > Cl > F arkat-usa.org | n-Butyllithium (n-BuLi), Grignard reagents (RMgX) arkat-usa.orgresearchgate.net |
Electrophilic Trapping of Pyridylmetal Intermediates with Borate Esters
The final step in many syntheses of pyridyl boronic acids involves the electrophilic trapping of a pyridylmetal intermediate with a borate ester. researchgate.netmdpi.com Common borate esters used for this purpose include trimethyl borate, triisopropyl borate, and tributyl borate. arkat-usa.org The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid. arkat-usa.org
The stability of the resulting pyridyl boronic acid can be a concern, as some isomers, particularly 2-pyridylboronic acids, are prone to protodeboronation. nih.gov To circumvent this instability, the boronic acids are often converted into more stable derivatives, such as pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) boronates. orgsyn.orgnih.gov These stable forms can be isolated, purified, and stored before being used in subsequent reactions. orgsyn.orgnih.gov The development of air-stable 2-pyridyl MIDA boronates has been a significant advancement, providing a general solution to the long-standing "2-pyridyl problem". nih.gov
Precursor Synthesis and Halopyridine Derivatization for 3-Chloro-2-ethoxypyridine-4-boronic Acid Scaffolds
The synthesis of the target compound, this compound, and its analogues relies on the availability of appropriately substituted halopyridine precursors. The strategic introduction of chloro and ethoxy groups onto the pyridine ring is a critical step that dictates the final substitution pattern of the boronic acid.
For instance, the synthesis of various halopyridinylboronic acids has been achieved through regioselective halogen-metal exchange or ortho-lithiation of suitable mono- or dihalopyridines, followed by quenching with triisopropylborate. lookchem.com This approach has been successfully applied to produce 2,4, or 5-halopyridin-3-yl-boronic acids and esters. lookchem.com
Optimization of Reaction Conditions and Isolation Techniques for Pyridyl Boronic Acids
Optimizing reaction conditions is crucial for maximizing the yield and purity of pyridyl boronic acids while minimizing side reactions. researchgate.net Factors such as the choice of catalyst, ligand, base, and solvent system can have a significant impact on the outcome of cross-coupling reactions involving these compounds. researchgate.net For large-scale manufacturing, careful control of temperature and pressure is also essential. acs.org
The isolation and purification of pyridyl boronic acids can be challenging due to their potential instability and the presence of impurities. nih.govorgsyn.org Crystallization is a common method for purification, though it can be complicated by the presence of varying amounts of water. orgsyn.org To address this, boronic acids are often converted to more stable and easily characterizable esters, such as pinacol esters. orgsyn.org Other purification techniques include the formation of crystalline diethanolamine (B148213) adducts or the use of sorbitol extraction to separate the boronic acid from its ester form. reddit.com
| Parameter | Considerations |
| Catalyst System | Palladium source and ligand selection are critical for efficient coupling. researchgate.net |
| Base and Solvent | The choice of base and solvent can influence reaction rate and selectivity. researchgate.net |
| Temperature and Pressure | Important for reaction control, especially in large-scale synthesis. acs.org |
| Purification | Crystallization, conversion to stable esters, or specialized extraction methods may be necessary. orgsyn.orgreddit.com |
Atom-Economical and Sustainable Synthetic Routes to Substituted Pyridine Boronic Acids
The principles of green chemistry encourage the development of atom-economical and sustainable synthetic routes. Atom economy refers to the efficiency of a chemical reaction in terms of incorporating all reactant atoms into the final product. mdpi.com
One approach to improving the atom economy in pyridine synthesis is through catalytic C-H activation and borylation. arkat-usa.org Iridium- or rhodium-catalyzed C-H borylation is a promising method due to its high atom efficiency and mild reaction conditions compared to traditional metal-halogen exchange methods. arkat-usa.orgresearchgate.net This direct functionalization of C-H bonds avoids the need for pre-functionalized starting materials, reducing waste and synthetic steps.
Furthermore, developing modular and flexible synthetic approaches allows for the efficient construction of diverse libraries of substituted pyridines from common intermediates. nih.gov For example, a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates provides a modular route to highly substituted pyridines. nih.gov
Mechanistic Investigations and Reactivity Profiles of 3 Chloro 2 Ethoxypyridine 4 Boronic Acid
Fundamental Reactivity of the Boronic Acid Moiety
The chemical behavior of 3-Chloro-2-ethoxypyridine-4-boronic acid is fundamentally dictated by the boronic acid group [-B(OH)₂] attached to the pyridine (B92270) ring. This functional group imparts a unique set of properties that are central to its role in organic synthesis.
Boronic acids are a class of Lewis acids, a characteristic derived from the boron atom's empty p-orbital, which can accept a pair of electrons. The Lewis acidity of this compound is modulated by the electronic effects of the substituents on the pyridine ring. The pyridine ring itself is electron-deficient, which enhances the electrophilicity of the boron center. This is further influenced by:
A Chloro Group: Positioned at C3, the chlorine atom acts as an electron-withdrawing group through induction, which increases the Lewis acidity of the boron atom.
An Ethoxy Group: Located at C2, the ethoxy group exerts an electron-donating effect through resonance, which can partially counteract the inductive withdrawal of the chloro group and the pyridine ring.
Table 1: Factors Influencing Lewis Acidity of this compound
| Substituent/Feature | Position | Electronic Effect | Impact on Boron Lewis Acidity |
|---|---|---|---|
| Pyridine Ring | - | Electron-Deficient | Increase |
| Chloro Group | C3 | Inductive Withdrawal | Increase |
In the presence of nucleophiles (Lewis bases), the trigonal planar boronic acid moiety of this compound undergoes a change in coordination to form a tetrahedral anionic species known as a boronate or "ate" complex. This reaction typically involves bases such as hydroxide (B78521) (OH⁻) or alkoxide (RO⁻) ions.
The formation of this boronate complex, [Cl(EtO)C₅H₂N-B(OH)₃]⁻, has profound chemical implications:
Enhanced Nucleophilicity: The complexation increases the electron density on the boron-carbon bond, making the pyridine group more nucleophilic. This "activation" is a critical prerequisite for the transmetalation step in Suzuki-Miyaura cross-coupling reactions.
Increased Reactivity: The resulting tetracoordinate boronate complex is significantly more reactive towards transmetalation with a palladium(II) center than the neutral trigonal boronic acid. The negative charge on the complex facilitates the transfer of the organic group from boron to the metal catalyst.
The stability and reactivity of these boronate complexes can be influenced by the solvent, the nature of the base used, and the specific substituents on the aromatic ring.
Under anhydrous or dehydrating conditions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. Three molecules of this compound can condense, eliminating three molecules of water, to form the corresponding triphenylboroxine derivative.
This process is a reversible equilibrium: 3 [Cl(EtO)C₅H₂N-B(OH)₂] ⇌ [Cl(EtO)C₅H₂N-BO]₃ + 3 H₂O
The position of this equilibrium is highly dependent on the presence of water. In aqueous media or when water is present, the equilibrium favors the monomeric boronic acid form. Conversely, in anhydrous solvents or upon heating under vacuum, the formation of the boroxine (B1236090) is favored. The formation of boroxine is an entropically driven process due to the release of water molecules. While boroxines can also participate in cross-coupling reactions, their reactivity can differ from that of the corresponding boronic acids, and often the boronic acid is the desired reactive species in solution.
Participation in Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is a valuable building block in organic synthesis, primarily utilized as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. This compound serves as an effective coupling partner for introducing the 3-chloro-2-ethoxypyridin-4-yl moiety onto various aromatic and heteroaromatic scaffolds.
The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents and byproducts. The general catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boronate complex to the Pd(II) center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.
Table 2: Examples of Suzuki-Miyaura Reactions with this compound
| Electrophile | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| 2,6-Dichloropyridine | Pd(OAc)₂ / Ad₂PnBu | LiOtBu | Dioxane/H₂O | 94% (for di-substituted product) |
| Aryl Chlorides | Pd(OAc)₂ / Phosphine (B1218219) Ligands | K₂CO₃ | Aqueous Phase | High Yields (General Method) |
Note: The table represents typical conditions and yields for similar classes of compounds, as specific examples for this compound can be found within broader methodological studies on pyridine derivatives.
The transmetalation step is the most debated part of the Suzuki-Miyaura catalytic cycle. It involves the transfer of the 3-chloro-2-ethoxypyridinyl group from the boron atom to the palladium(II) center. Two primary pathways are generally considered for this crucial step.
The Boronate Pathway (Path A): In this mechanism, the boronic acid first reacts with a base (e.g., OH⁻, OR⁻) to form a nucleophilic tetracoordinate boronate "ate" complex. This activated boronate then attacks the arylpalladium(II) halide complex (R¹-Pd-X), displacing the halide and transferring the pyridine group to the palladium.
The Oxo-Palladium Pathway (Path B): This alternative pathway proposes that the arylpalladium(II) halide complex first undergoes ligand exchange with the base (e.g., OH⁻) to form a more nucleophilic arylpalladium(II) hydroxide complex (R¹-Pd-OH). This hydroxo-palladium species then reacts directly with the neutral, trigonal boronic acid. Studies suggest that this reaction proceeds through a Pd-O-B linkage intermediate.
Systematic studies comparing the rates of these stoichiometric reactions have indicated that for many Suzuki-Miyaura reactions conducted in aqueous solvent mixtures with weak bases, the oxo-palladium pathway (Path B) is the dominant mechanism. The reaction between the isolated palladium hydroxide complex and the neutral boronic acid is often significantly faster than the reaction between the palladium halide complex and the boronate. The exact prevailing mechanism can, however, depend on specific reaction conditions, including the solvent, the nature of the base, and the ligands on the palladium catalyst.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Influence of Ligands and Catalyst Systems on Reaction Efficiency
The efficiency of cross-coupling reactions involving this compound, particularly Suzuki-Miyaura reactions, is profoundly dependent on the choice of palladium catalyst and associated ligands. The electronic and steric properties of the ligand coordinated to the palladium center dictate the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For challenging substrates like substituted chloropyridines, highly active catalyst systems are essential to achieve good yields and reaction rates.
Research on the coupling of various chloropyridines has demonstrated the superiority of bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) species and facilitate the oxidative addition of the aryl chloride, which is often the rate-limiting step. While specific studies focusing exclusively on this compound are limited, data from analogous systems, such as the coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids, show that ligandless Pd(OAc)₂ can be effective in aqueous media, highlighting the influence of the reaction environment. researchgate.net However, for more complex couplings, specialized ligands are generally required.
Catalyst systems based on ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) in combination with palladium sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) have become standard for coupling heteroaryl chlorides. organic-chemistry.org These catalysts are effective even at low loadings and can overcome the inherent low reactivity of chloro-heterocycles. The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, THF) also plays a critical role, working in concert with the catalyst system to optimize reaction efficiency. researchgate.netnih.gov
The following table summarizes catalyst systems commonly employed for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides, which are applicable to this compound.
| Catalyst/Precatalyst | Ligand | Typical Base | Common Solvents | Key Advantages |
|---|---|---|---|---|
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane, Toluene/H₂O | High activity for sterically hindered and electron-rich aryl chlorides. organic-chemistry.org |
| Pd(OAc)₂ | XPhos | K₂CO₃ | THF, Dioxane | Broad substrate scope, effective for many heteroaryl couplings. |
| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | Dioxane, Toluene | Classic catalyst, but often less effective for unactivated chlorides. rsc.org |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF, Dioxane | Good for a range of couplings, but can be less active than modern catalysts. |
Regioselectivity and Chemoselectivity in Cross-Coupling of Substituted Pyridines
When a polysubstituted pyridine like this compound is used in cross-coupling reactions, selectivity becomes a critical issue. The molecule possesses two potential reactive sites for certain coupling types: the carbon-boron bond and the carbon-chlorine bond.
Regioselectivity in this context primarily applies to reactions where the coupling partner itself has multiple reactive sites. However, the substitution pattern on the pyridine ring inherently dictates the reactivity of the C4-boronic acid position. Studies on polyhalogenated heterocycles show that the site of oxidative addition in Suzuki-Miyaura couplings is governed by a combination of steric hindrance and electronic effects. acs.orgrsc.org The more electron-deficient or less sterically hindered position typically reacts preferentially. rsc.org For this compound, the boronic acid at the C4 position is activated by the electron-withdrawing nature of the pyridine nitrogen, making it a prime site for Suzuki-Miyaura coupling.
Chemoselectivity is the preferential reaction of one functional group over another. In a Suzuki-Miyaura reaction, the intended reaction is at the C-B(OH)₂ bond. The C-Cl bond at the C3 position is generally less reactive towards the oxidative addition step of the catalytic cycle compared to C-Br or C-I bonds. By carefully selecting the palladium catalyst and reaction conditions, coupling can be directed to occur exclusively at the boronic acid moiety, leaving the chloro group intact for subsequent transformations. For instance, catalyst systems that are highly active for C-Cl bond activation might lead to undesired side reactions or polymerization if not carefully controlled. Conversely, in a scenario where this compound acts as the aryl halide partner (after conversion of the boronic acid to another group), the relative reactivity of the C-Cl bond would be paramount. The order of reactivity for halogens in Suzuki couplings is generally I > Br > Cl, and this principle can be used to design selective, stepwise functionalization of polyhalogenated pyridines. nih.gov
Other Metal-Catalyzed Coupling Reactions (e.g., Chan-Lam, Liebeskind-Srogl)
Beyond the widely used Suzuki-Miyaura reaction, boronic acids like this compound are valuable substrates for other metal-catalyzed transformations.
The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O. wikipedia.orgnrochemistry.com This reaction couples an aryl boronic acid with an amine or an alcohol. organic-chemistry.org It offers a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. The reaction is often performed under mild conditions, at room temperature, and can even be open to the air. wikipedia.org For this compound, a Chan-Lam coupling with an amine (R₂NH) or an alcohol (R'OH) would yield the corresponding 4-amino- or 4-alkoxy-3-chloro-2-ethoxypyridine, respectively, with copper acetate (B1210297) [Cu(OAc)₂] being a common catalyst. nih.gov
The Liebeskind-Srogl cross-coupling is a palladium-catalyzed, copper(I)-mediated reaction that couples a thioester with a boronic acid to form a ketone. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable because it proceeds under neutral, "baseless" conditions, making it suitable for substrates that are sensitive to the basic conditions often required for Suzuki couplings. organic-chemistry.org The key copper(I) cocatalyst, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), facilitates the key transmetalation steps. wikipedia.org While the reaction most commonly couples thioesters with boronic acids, it has been extended to other organosulfur compounds. researchgate.net Application of this methodology to this compound and a suitable thioester (R-C(O)S-R') would provide a direct route to the corresponding ketone. The reaction's efficiency can be influenced by the electronic properties of the boronic acid, with electron-activated systems generally proceeding more smoothly. nih.gov
Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)
The solid-state structure and solution behavior of this compound are influenced by non-covalent interactions, with hydrogen bonding being the most significant. The boronic acid group, -B(OH)₂, is an excellent hydrogen bond donor (the -OH groups) and a potential acceptor (the oxygen atoms). Additionally, the pyridine ring contains a nitrogen atom that is a hydrogen bond acceptor.
In the solid state, arylboronic acids typically form dimeric structures through a pair of O-H···O hydrogen bonds between the boronic acid hydroxyl groups. researchgate.netresearchgate.net This creates a stable, eight-membered ring. For pyridine-containing boronic acids, this dimerization can compete with hydrogen bonding between the boronic acid's hydroxyl group and the pyridine nitrogen of an adjacent molecule (O-H···N). researchgate.net The presence of the ethoxy group and the chloro atom in this compound will sterically and electronically influence the preferred crystal packing and which hydrogen bonding motifs dominate. Computational studies on protonated pyridine-boronic acid dimers have shown that even under repulsive coulombic forces, hydrogen bonds can bring cationic monomers together, highlighting the strength of these interactions. researchgate.net These intermolecular forces govern properties such as melting point, solubility, and crystal morphology.
Studies on Side Reactions and Degradation Pathways
Protodeboronation in Pyridine Boronic Acids
Protodeboronation is a significant undesired side reaction in which the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid and reducing the yield of the desired cross-coupling product. wikipedia.org This process is particularly relevant for heteroaromatic boronic acids, including substituted pyridine boronic acids. wikipedia.orged.ac.uk The reaction is essentially a protonolysis of the boronic acid.
The mechanism and rate of protodeboronation are highly dependent on the pH of the reaction medium. ed.ac.uk For basic heteroaromatic boronic acids, the situation is complex. The pyridine nitrogen can be protonated at low pH, while the boronic acid exists as the neutral species ArB(OH)₂. At neutral or slightly basic pH, the molecule can exist as a reactive zwitterion, which can accelerate protodeboronation. wikipedia.org At high pH, it forms the boronate anion [ArB(OH)₃]⁻. Studies on various pyridine boronic acids have shown that the 4-pyridyl isomer is significantly more stable towards protodeboronation than the 2-pyridyl isomer. ed.ac.ukacs.org The 2-pyridyl isomer can undergo rapid protodeboronation via the fragmentation of a zwitterionic intermediate, a pathway that is less favorable for the 3- and 4-isomers. acs.orgnih.gov The stability of this compound is therefore expected to be relatively high compared to 2-pyridyl analogues.
Strategies to mitigate protodeboronation include:
pH Control: Operating in a pH range where the boronic acid is most stable. For many pyridine boronic acids, avoiding neutral pH can suppress the formation of the highly reactive zwitterionic species. wikipedia.org
"Slow Release" Strategies: Using boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates or pinacol (B44631) esters, which slowly hydrolyze under the reaction conditions to release a low, steady concentration of the boronic acid, minimizing its decomposition. wikipedia.orgnih.gov
Anhydrous Conditions: Preventing the hydrolysis that leads to protodeboronation.
Oxidative Homocoupling and Strategies for Suppression
Another common side reaction in palladium-catalyzed couplings is the oxidative homocoupling of the boronic acid, which leads to the formation of a symmetrical biaryl dimer. In the case of this compound, this would result in the formation of 3,3'-dichloro-2,2'-diethoxy-4,4'-bipyridine. This reaction is often mediated by the Pd(II) species in the catalytic cycle or can be catalyzed by copper salts. nih.gov
The homocoupling is particularly promoted by the presence of oxygen. researchgate.net The mechanism can involve a stoichiometric reaction between two equivalents of the boronic acid and a Pd(II) salt, or a catalytic cycle involving a Cu(II) catalyst. nih.govacs.org
Several strategies have been developed to suppress this unwanted homocoupling:
Exclusion of Oxygen: Rigorously deoxygenating the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) is one of the most effective methods to minimize homocoupling. researchgate.netacs.org This can be achieved by sparging the solvent with an inert gas. acs.org
Use of Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help maintain a low concentration of free Pd(II) species, which are responsible for the homocoupling, without disrupting the primary cross-coupling cycle. acs.orgresearchgate.net
Pre-heating: Heating the catalyst, base, and solvent before adding the boronic acid can help prevent the initiation of homocoupling. researchgate.net
Reaction Stoichiometry and Addition Rate: Using a slight excess of the halide coupling partner and slow addition of the boronic acid can ensure that the cross-coupling pathway is kinetically favored over homocoupling.
Applications of 3 Chloro 2 Ethoxypyridine 4 Boronic Acid in Advanced Organic Synthesis
Construction of Diverse Substituted Pyridine (B92270) Scaffolds
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. researchgate.netnih.gov 3-Chloro-2-ethoxypyridine-4-boronic acid serves as an excellent starting material for creating diverse, highly substituted pyridine derivatives. The primary application in this context is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid at the C4-position is reacted with a variety of aryl or heteroaryl halides. This reaction facilitates the formation of a new carbon-carbon bond, introducing a wide array of substituents onto the pyridine core.
The presence of the chloro and ethoxy groups at the C3 and C2 positions, respectively, provides additional benefits. These groups modulate the electronic properties of the pyridine ring and can serve as handles for further functionalization in subsequent synthetic steps. This multi-functional nature allows chemists to systematically modify the pyridine scaffold to explore chemical space and optimize molecular properties.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Starting Material | Coupling Partner (Ar-X) | Catalyst/Conditions | Resulting Scaffold |
|---|---|---|---|
| This compound | Phenyl bromide | Pd(PPh₃)₄, Na₂CO₃ | 3-Chloro-2-ethoxy-4-phenylpyridine |
| This compound | Thiophene-2-bromide | Pd(dppf)Cl₂, K₃PO₄ | 3-Chloro-2-ethoxy-4-(thiophen-2-yl)pyridine |
| This compound | 4-Fluorophenyl iodide | SPhos Pd G2, K₂CO₃ | 3-Chloro-2-ethoxy-4-(4-fluorophenyl)pyridine |
This table illustrates the general utility of pyridine boronic acids in Suzuki-Miyaura reactions for scaffold diversification.
Synthesis of Complex Heterobiaryl and Polyheterocyclic Systems
Building upon its utility in simple substitutions, this compound is instrumental in the synthesis of complex heterobiaryl and polyheterocyclic systems. These molecules, which contain multiple interconnected aromatic or heteroaromatic rings, are of significant interest in materials science and medicinal chemistry. researchgate.net
The Suzuki-Miyaura coupling remains the key reaction, allowing for the precise and regioselective connection of the 3-chloro-2-ethoxypyridine (B70323) unit to other heterocyclic systems. researchgate.net For example, coupling it with a halogenated quinoline, indole, or pyrazole (B372694) can generate novel heterobiaryl structures that would be challenging to prepare using other methods. The ability to form these complex linkages with high efficiency and control is a major advantage of using this boronic acid building block.
Building Block for Molecular Libraries and Screening Platforms
In modern drug discovery and materials science, the rapid generation of large numbers of diverse compounds for screening is essential. This process, known as combinatorial chemistry, relies on robust and versatile building blocks. This compound is an ideal candidate for this purpose due to the reliable and high-yielding nature of its cross-coupling reactions. boronmolecular.comrsc.org
By reacting this single building block with a large collection of different coupling partners (e.g., a library of aryl halides), chemists can efficiently produce a "molecular library" of related but structurally distinct compounds. boronmolecular.com These libraries can then be subjected to high-throughput screening to identify "hits"—molecules that exhibit a desired biological activity or material property. The predictable reactivity of the boronic acid group makes it well-suited for automated synthesis platforms. rsc.org
Role in the Design and Preparation of Biologically Relevant Molecules (excluding human clinical data)
Boronic acids and their derivatives are playing an increasingly important role in the design of new therapeutic agents and other biologically active molecules. nih.govresearchgate.netsprinpub.comnih.gov Their unique ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in sugars or serine residues in enzymes, makes them a valuable pharmacophore. sprinpub.com
The substituted pyridine scaffold derived from this compound is a key component in the synthesis of molecules with potential therapeutic applications. nih.gov Research has shown that related structures are used to create kinase inhibitors, which are a major class of anticancer drugs. ontosight.aimdpi.com The specific arrangement of substituents on the pyridine ring allows for fine-tuning of the molecule's shape and electronic properties to achieve potent and selective binding to biological targets. nih.gov Molecules incorporating this core can be evaluated for various activities, including antiproliferative, anti-inflammatory, and antimicrobial properties. nih.govnih.gov
Table 2: Potential Therapeutic Scaffolds Derived from Substituted Pyridines
| Scaffold Type | Potential Biological Target | Rationale |
|---|---|---|
| Aryl-substituted Pyridines | Protein Kinases | The pyridine core acts as a bioisostere for other hinge-binding motifs. |
| Heterobiaryl Systems | Proteases, GPCRs | Complex 3D shape allows for specific interactions with protein binding pockets. |
| Fused Pyridine Systems | DNA Intercalators, Enzyme Inhibitors | Planar structures can interact with nucleic acids or flat active sites. |
This table outlines general classes of biologically relevant molecules that can be synthesized using substituted pyridine building blocks.
The utility of this compound extends beyond pharmaceuticals to the development of agrochemicals and functional materials. ontosight.ai In agriculture, novel pesticides and herbicides are constantly needed, and the substituted pyridine core is a common feature in many active compounds. This building block serves as a key intermediate for producing these complex agrochemicals. gugupharm.com The quality and purity of such intermediates are crucial for the efficacy and safety of the final products. gugupharm.com
In materials science, the electronic properties of highly substituted and polyheterocyclic systems are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. researchgate.netmdpi.com The ability to synthesize a wide range of these materials via cross-coupling reactions makes this compound a valuable tool for researchers in this field. researchgate.net
Integration into Continuous Flow Synthesis Methodologies
Traditional chemical synthesis is often performed in "batch" mode, where reagents are mixed in a flask and the reaction proceeds for a set time. An alternative and increasingly popular approach is continuous flow synthesis, where reagents are pumped through a series of tubes and reactors. mdpi.comnih.gov This method offers numerous advantages, including improved safety, better control over reaction conditions (temperature, pressure), and easier scalability. nih.govmdpi.com
The well-defined and robust nature of Suzuki-Miyaura couplings makes them highly amenable to continuous flow processes. researchgate.net this compound can be integrated into a flow setup where it is mixed with a coupling partner and a catalyst in a heated microreactor. nih.govresearchgate.net The product stream emerges continuously and can be directed to subsequent reaction or purification steps without isolation of intermediates. This "telescoped" approach significantly improves efficiency and reduces waste, making it an attractive method for the industrial-scale production of complex molecules derived from this building block. nih.gov
Derivatives, Analogues, and Structural Modifications of 3 Chloro 2 Ethoxypyridine 4 Boronic Acid
Synthesis and Reactivity of Boronic Esters (e.g., Pinacol (B44631) Esters)
Boronic esters, particularly pinacol esters, are frequently synthesized from boronic acids to enhance their stability, improve solubility in organic solvents, and modify their reactivity in cross-coupling reactions. The pinacol ester of 3-Chloro-2-ethoxypyridine-4-boronic acid is typically prepared through standard borylation methods.
One of the most common synthetic routes involves the regioselective lithiation of the precursor, 3-chloro-2-ethoxypyridine (B70323), followed by quenching with a borate (B1201080) ester like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane, or HBpin). This method provides a direct and efficient pathway to the desired boronic ester. rsc.orgescholarship.org Alternatively, esterification can be achieved by heating the free boronic acid with pinacol in a suitable solvent, often with azeotropic removal of water. orgsyn.org
The primary utility of these boronic esters is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov The pinacol ester serves as a robust coupling partner for introducing the substituted pyridine (B92270) moiety onto a wide range of aryl, heteroaryl, or vinyl halides and triflates. acs.orgacs.org The stability of the pinacol ester compared to the free boronic acid is advantageous, as it minimizes side reactions like protodeboronation under basic reaction conditions. nih.gov
| Reactant 1 | Reactant 2 | Key Conditions | Product | Primary Utility |
|---|---|---|---|---|
| 3-Chloro-2-ethoxypyridine | n-BuLi, then Pinacolborane derivative | Anhydrous THF, -78 °C | This compound pinacol ester | Suzuki-Miyaura Coupling |
| This compound | Pinacol | Toluene, reflux (Dean-Stark) | This compound pinacol ester | Improved stability for storage and coupling |
Functionalization of the Pyridine Ring System at Positions Other Than Boronic Acid
While the boronic acid at the C4 position is a primary site for functionalization via cross-coupling, the unique substitution pattern of the parent molecule, 3-chloro-2-ethoxypyridine, allows for innovative modifications at other positions, particularly C3. A notable strategy involves the generation of a highly reactive 3,4-pyridyne intermediate. rsc.orgnih.gov
This process begins with the same regioselective lithiation at the C4 position used to create the boronic acid. However, instead of quenching with a borate ester, the lithiated intermediate is treated with an organomagnesium halide (e.g., a Grignard reagent). Subsequent heating eliminates the magnesium salts, generating a transient 3,4-pyridyne. rsc.org This pyridyne intermediate is then trapped by a nucleophile, which regioselectively adds to the C4 position. The resulting pyridylmagnesium species at C3 can then be quenched with a variety of electrophiles, leading to the formation of diverse 2,3,4-trisubstituted pyridines. rsc.orgnih.gov This methodology effectively allows for the introduction of a wide array of functional groups at the C3 and C4 positions, demonstrating sophisticated functionalization beyond the boronic acid handle. rsc.org
| Nucleophile (at C4) | Electrophile (at C3) | Resulting Substituents (C3, C4) | Overall Yield |
|---|---|---|---|
| 4-MeO-C6H4MgBr | TMSCl | -Si(CH3)3, 4-MeO-C6H4 | 53% |
| 4-MeO-C6H4MgBr | I2 | -I, 4-MeO-C6H4 | 67% |
| PhMgBr | Allyl Bromide | -CH2CH=CH2, Ph | 65% |
| n-BuMgBr | Benzaldehyde | -CH(OH)Ph, n-Bu | 63% |
Comparative Studies with Related Pyridine Boronic Acids (e.g., Methoxy (B1213986) Analogues, Isomers)
Comparing this compound with its analogues provides insight into how subtle structural changes affect its physical and chemical properties. The most direct analogue is 3-Chloro-2-methoxypyridine-4-boronic acid. ontosight.ai The primary difference is the substitution of an ethoxy group for a methoxy group. This change results in a slight increase in molecular weight and is expected to confer greater lipophilicity, potentially altering solubility and chromatographic behavior. The electronic donating properties of methoxy and ethoxy groups are very similar, suggesting their reactivity in reactions like Suzuki-Miyaura coupling would be comparable. beilstein-journals.org
Other related isomers, such as 3-methoxypyridine-2-boronic acid or 2-methoxy-3-pyridineboronic acid, highlight the importance of the substituent positions. sigmaaldrich.comnih.gov The placement of the chloro group at C3 and the boronic acid at C4 in the title compound is a direct result of the synthetic route, which relies on the directing effect of the C2-alkoxy group to achieve lithiation at C4. rsc.org In contrast, synthesizing an isomer like 3-methoxypyridine-2-boronic acid would require a different strategy, likely involving directed ortho-metalation at the C2 position, guided by the C3-methoxy group. This difference in synthetic accessibility underscores the profound influence of substituent patterns on the regiochemical outcome of reactions.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| This compound | C7H9BClNO3 | 201.42 | Title compound with C2-ethoxy group |
| 3-Chloro-2-methoxypyridine-4-boronic acid ontosight.ai | C6H7BClNO3 | 187.39 | Methoxy analogue; slightly less lipophilic |
| 3-Methoxypyridine-2-boronic acid nih.gov | C6H8BNO3 | 152.94 | Isomer; lacks chloro group, boronic acid at C2 |
| 2-Methoxy-3-pyridineboronic acid sigmaaldrich.com | C6H8BNO3 | 152.94 | Isomer; lacks chloro group, boronic acid at C3 |
Preparation and Utility of Boron-Containing Heterocycles and Complexes (e.g., Oxazaborolidines)
Boronic acids are key precursors for the synthesis of a wide variety of boron-containing heterocycles. researchgate.netresearchgate.net These structures are of growing interest in medicinal chemistry, catalysis, and materials science due to the unique electronic properties of the boron atom. nih.govrsc.org this compound can serve as a starting material for novel heterocycles where the boron atom is incorporated into a new ring system.
For instance, the condensation of boronic acids with bifunctional molecules is a common route to these heterocycles. researchgate.net A prominent example is the formation of oxazaborolidines through the reaction of a boronic acid with an amino alcohol. researchgate.net If a chiral amino alcohol is used, a chiral oxazaborolidine can be formed, which can act as a catalyst for asymmetric reductions (e.g., Corey-Bakshi-Shibata reduction). The specific substituents on the pyridine ring of the title compound would impart distinct steric and electronic features to the resulting oxazaborolidine, potentially tuning its catalytic activity and selectivity.
Other boron heterocycles, such as diazaborines and oxadiazaboroles, can also be synthesized from boronic acid precursors. researchgate.net These compounds are being explored as bioisosteres for traditional organic heterocycles and as components in organic light-emitting devices (OLEDs). researchgate.net
Impact of Halogen and Alkoxy Substituents on Electronic Properties and Reactivity
The chemical behavior of this compound is profoundly influenced by the interplay between the electron-donating ethoxy group and the electron-withdrawing chloro group.
Ethoxy Group (C2): As an alkoxy group, it is a strong electron-donating group (EDG) through resonance (mesomeric effect) by donating its lone pair of electrons to the pyridine ring. It is also weakly electron-withdrawing through induction. The net effect is the activation of the pyridine ring towards electrophilic attack and an increase in the electron density of the nitrogen atom. imperial.ac.uk Crucially, it acts as a powerful ortho-directing group in metalation reactions, which is why lithiation occurs specifically at the C4 position, enabling the synthesis of the 4-boronic acid. rsc.org
This combination of an EDG at C2 and an electron-withdrawing group (EWG) at C3 creates a unique electronic environment. This push-pull system is directly responsible for the feasibility of the 3,4-pyridyne chemistry discussed earlier. rsc.org In Suzuki-Miyaura coupling, these substituents also affect the reaction rate. The electron-donating ethoxy group can enhance the rate of oxidative addition but may also increase the Lewis basicity of the pyridine nitrogen, which can lead to catalyst inhibition. researchgate.netresearchgate.net Conversely, the electron-withdrawing nature of the chlorine atom can decrease the nitrogen's basicity, potentially mitigating this inhibition. researchgate.net Furthermore, the chlorine atom can participate in non-covalent interactions, such as halogen bonding, which can influence crystal packing and solid-state properties. nih.gov
Advanced Research Perspectives and Future Directions in Pyridine Boronic Acid Chemistry
Computational and Theoretical Studies
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 3-Chloro-2-ethoxypyridine-4-boronic acid at an electronic level. These in-silico methods are becoming indispensable for guiding experimental design and accelerating discovery.
Elucidation of Reaction Mechanisms and Transition States
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application for pyridine (B92270) boronic acids. nih.gov The catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination, can be modeled with high accuracy using computational methods. nih.gov Future research on this compound will likely involve Density Functional Theory (DFT) calculations to map the potential energy surface of its coupling reactions.
Such studies would aim to:
Identify the rate-determining step: Understanding the highest energy barrier in the catalytic cycle is crucial for optimizing reaction conditions (e.g., temperature, catalyst choice).
Characterize transition states: The geometry and energy of transition states provide deep insight into how bonds are formed and broken. For a substituted pyridine like this compound, calculations can reveal the electronic effects of the chloro and ethoxy groups on the transmetalation step.
Explain regioselectivity: Computational models can explain why a reaction occurs at a specific site, which is particularly relevant for poly-halogenated coupling partners.
Table 1: Key Steps in Suzuki-Miyaura Coupling for Computational Analysis
| Catalytic Step | Description | Computational Insights for this compound |
|---|---|---|
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner. | While not directly involving the boronic acid, this step's efficiency is part of the overall reaction profile to be modeled. |
| Transmetalation | The organic group (the pyridyl ring) is transferred from the boron atom to the palladium center. | Modeling would focus on the energy barrier for this step, influenced by the electron-withdrawing chlorine and electron-donating ethoxy group. |
| Reductive Elimination | The two organic partners are coupled, forming a new C-C bond and regenerating the palladium(0) catalyst. | Calculations can predict the stability of the final di-organopalladium(II) intermediate and the ease of product formation. |
Molecular Docking and Interaction Modeling (excluding human clinical data)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. For this compound, docking studies can provide valuable, non-clinical insights into its potential for forming specific interactions with biological macromolecules. Boronic acids are known to form reversible covalent bonds with diols, a motif present in many biological molecules.
Future docking studies could explore:
Enzyme Inhibition: Modeling the interaction of this compound with the active sites of enzymes, where the boronic acid moiety could potentially interact with key serine or threonine residues.
Receptor Binding: Investigating the fit of the molecule within the binding pockets of various receptors to understand the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that could be formed. The substituted pyridine ring offers multiple points for such interactions.
These computational models help prioritize which derivatives might be of interest for further biochemical investigation, purely from a molecular recognition perspective.
Prediction of Reactivity and Selectivity via Quantum Chemical Calculations
Quantum chemical calculations can go beyond mechanistic elucidation to predict reactivity and selectivity before a reaction is ever run in the lab. By calculating various molecular properties, chemists can gain a predictive understanding of a molecule's behavior.
For this compound, these calculations could predict:
Frontier Molecular Orbital (FMO) energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, which governs its reactivity in many reactions.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other reagents.
Natural Bond Orbital (NBO) analysis: This analysis provides detailed information about charge distribution and interactions between orbitals within the molecule, explaining the influence of the chloro and ethoxy substituents on the reactivity of the boronic acid group.
Development of Novel Catalytic Systems for Cross-Coupling Reactions
While standard palladium catalysts are often effective, the synthesis of complex molecules requires continuous innovation in catalyst design. The presence of a pyridine nitrogen and a chlorine atom on the same ring in this compound presents challenges and opportunities for catalysis. The pyridine nitrogen can coordinate to the metal center, sometimes inhibiting catalysis.
Future research will focus on developing catalytic systems specifically tailored for substrates like this, with potential directions including:
Ligand Design: Creating phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that are bulky enough to prevent catalyst deactivation but promote efficient oxidative addition and reductive elimination.
Alternative Metals: Exploring catalysts based on metals other than palladium, such as nickel or copper, which can offer different reactivity profiles and may be more cost-effective.
Microwave-Assisted Coupling: The use of microwave irradiation can dramatically shorten reaction times and improve yields for challenging cross-coupling reactions involving aryl chlorides. researchgate.net Developing robust catalyst systems that are stable and highly active under microwave conditions will be a key enabler for the use of this building block. researchgate.net
Expanding the Scope of Functional Group Tolerance in Synthetic Transformations
A major goal in modern synthetic chemistry is to perform reactions on molecules that contain a wide variety of functional groups, avoiding the need for protecting groups. This increases the efficiency of a synthetic route. The robustness of a particular transformation in the presence of other reactive sites is known as its functional group tolerance. researchgate.netmdpi.com
For this compound, future studies will aim to define and expand its utility in complex settings. Research will focus on developing Suzuki-Miyaura and other coupling conditions that are tolerant of sensitive functionalities, such as:
Nitro groups
Aldehydes and ketones
Esters and amides
Other heterocyclic rings
Achieving high functional group tolerance often involves the careful selection of a catalyst, base, and solvent system to ensure that the desired coupling reaction occurs much faster than any potential side reactions. acs.orgnih.gov The development of such highly selective protocols is critical for incorporating the 3-chloro-2-ethoxypyridine (B70323) moiety into structurally complex target molecules. nih.govmdpi.com
Exploration of Emerging Applications in Supramolecular Chemistry and Materials Science
The unique structural features of this compound make it an intriguing building block (or "tecton") for constructing larger, well-defined architectures. Boronic acids can form hydrogen-bonded dimers, while the pyridine nitrogen can act as a hydrogen bond acceptor or coordinate to metal centers. chemicalbook.comiucr.org
Emerging research directions include:
Supramolecular Assemblies: Utilizing the boronic acid and pyridine groups to direct the self-assembly of molecules through a network of hydrogen bonds. rsc.orgrsc.orgresearchgate.netresearchgate.net This can lead to the formation of complex, ordered structures in the solid state, a field known as crystal engineering. iucr.orgresearchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the pyridine nitrogen to coordinate with metal ions, creating extended one-, two-, or three-dimensional networks. nih.govresearchgate.netrsc.orgresearchgate.net The chloro and ethoxy substituents would decorate the pores of such materials, potentially tuning their properties for applications in gas storage or catalysis. core.ac.uk
Functional Polymers: Incorporating the molecule as a functional side-chain in a polymer. acs.orgnih.govutwente.nl The boronic acid group can act as a sensor for diols (like glucose), and polymers functionalized in this way are being explored for biomedical applications and the creation of responsive hydrogels. mdpi.comnih.govacs.org
Table 2: Potential Applications in Materials Science
| Application Area | Role of this compound | Key Functional Groups Involved |
|---|---|---|
| Crystal Engineering | A molecular building block (tecton) for creating specific crystal packing motifs. | -B(OH)₂, Pyridine-N (Hydrogen Bonding) |
| Metal-Organic Frameworks (MOFs) | An organic linker to connect metal nodes into a porous framework. | Pyridine-N (Coordination to metal) |
| Responsive Polymers | A functional monomer or side-chain to impart sensing capabilities. | -B(OH)₂ (Binding to diols) |
| Luminescent Materials | Component of a supramolecular structure with tailored photophysical properties. rsc.org | Entire aromatic system (π-π stacking) |
Design of New Synthetic Strategies for Previously Inaccessible Pyridyl Boronic Acid Structures
The synthesis of pyridyl boronic acids and their derivatives is of paramount importance in medicinal chemistry and materials science, owing to their utility in cross-coupling reactions to construct complex molecular architectures. However, the preparation of many pyridyl boronic acid structures remains a significant challenge. Issues such as the inherent instability of certain isomers, particularly 2-pyridyl boronic acids, and the difficulty in controlling regioselectivity on a substituted pyridine ring have rendered many target molecules inaccessible through traditional methods. arkat-usa.orgnih.gov To address these limitations, researchers have focused on developing innovative synthetic strategies that bypass classical routes, opening doors to a wider chemical space of functionalized pyridines. These modern approaches include advanced C-H activation/borylation techniques, the development of novel catalytic systems, and the use of stabilized boron precursors.
A primary challenge in the direct C-H borylation of pyridines is the propensity for the pyridine nitrogen's lone pair to coordinate to the metal catalyst, leading to catalyst inhibition and low reactivity. nih.govrsc.org Furthermore, the resulting boronate esters, especially those at the C2 or C6 positions (ortho to the nitrogen), are often prone to rapid protodeborylation, making their isolation difficult. nih.govrsc.org
Advanced Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C–H borylation has emerged as a powerful method for the direct functionalization of pyridines, allowing for the installation of a boronic ester group in a single step. nih.gov This method is particularly valuable for late-stage functionalization, where a boron moiety can be introduced into a complex molecule late in a synthetic sequence. acs.org Research has demonstrated that the regioselectivity of this reaction is governed by a combination of steric and electronic factors of the substituents on the pyridine ring. researchgate.net
Key strategies to overcome the challenges of catalyst inhibition and product instability include:
Steric Hindrance: Incorporating a substituent at the C2 position can physically block the nitrogen's lone pair from coordinating with the iridium catalyst, thus preventing inhibition. nih.govrsc.org
Electron-Withdrawing Groups: A sufficiently electron-withdrawing substituent at the C2 position can also slow the rate of protodeborylation of a newly formed C6-boronate ester, enabling its isolation and subsequent use. rsc.org
Recent studies have successfully applied this methodology to a range of challenging substrates, including those with multiple or electron-withdrawing substituents like the trifluoromethyl (CF3) group. nih.govacs.org These reactions often proceed without a solvent and show compatibility with various functional groups, including halides, esters, and ethers. acs.orgdigitellinc.com The sterically governed regioselectivity provides a predictable route to a variety of substituted pyridyl boronic esters. nih.govacs.org
Table 1: Examples of Iridium-Catalyzed C-H Borylation of Substituted Pyridines
| Pyridine Substrate | Major Borylation Position | Reported Yield | Reference |
| 2,3-bis(Trifluoromethyl)pyridine | C5 | 82% | acs.org |
| 2-Trifluoromethyl-3-methylpyridine | C5 | 88% | acs.org |
| 2-Chloro-3-trifluoromethylpyridine | C5 | 84% | acs.org |
| 2,4-Dimethylpyridine | C5 (meta) | High | researchgate.net |
| 2-Amino-6-methyl-4-(trifluoromethyl)pyridine | C3 | 77% | nih.gov |
Novel Catalytic and Photoinduced Methodologies
Beyond iridium, other transition metals and catalytic systems are being explored to access unique pyridyl boronic acid structures. Nickel-catalyzed cross-coupling reactions, for instance, are gaining traction as a cost-effective and highly efficient alternative to palladium-based systems for C–C and C–B bond formation. organic-chemistry.orgbohrium.comrsc.org These methods can be applied to the synthesis of pyridines themselves or to their subsequent functionalization. nih.gov
Furthermore, photoinduced strategies are providing access to previously unattainable isomers. A notable development is the photoinduced C4-selective C–H borylation of pyridinium (B92312) salts. acs.org This method operates through the formation of electron donor-acceptor complexes under photocatalyst-free conditions. The process involves the addition of a nucleophilic boryl radical to the C4 position of the pyridinium salt, a position that is typically difficult to functionalize using traditional transition-metal-catalyzed C-H activation, which often favors the C3 or C5 positions. acs.orgacs.org This strategy provides excellent positional selectivity for a range of pyridine scaffolds under mild conditions.
Synthesis via Stabilized Boron Reagents
The inherent instability of many pyridyl boronic acids, especially 2-pyridyl boronic acid which is notoriously prone to decomposition, has been a long-standing barrier to their use. arkat-usa.orgnih.gov A breakthrough in this area is the development of air-stable surrogates, such as N-methyliminodiacetic acid (MIDA) boronates. nih.gov 2-Pyridyl MIDA boronate is recognized as the first air-stable 2-pyridyl borane (B79455) that can be isolated in a chemically pure form. nih.gov
New synthetic protocols have been designed to prepare these stable MIDA boronates from readily available bromopyridines. One such method involves the direct transligation of trialkoxyborate salts with MIDA at elevated temperatures. nih.gov These MIDA boronates can then be used in "slow-release" cross-coupling reactions. Under specific conditions (mild base and water), the MIDA group is slowly hydrolyzed to release the reactive boronic acid in situ. nih.gov The rate of release is slower than the rate of the subsequent cross-coupling, which minimizes the concentration of the unstable boronic acid in the reaction mixture at any given time, thereby preventing its decomposition and favoring high cross-coupling yields. nih.gov This strategy has effectively solved the "2-pyridyl problem," making this important class of building blocks readily accessible.
Condensation Strategies for Unconventional Regioisomers
To access borylated heterocycles with substitution patterns that are distinct from those generated by C-H activation or lithiation/borylation, novel condensation-based strategies have been developed. One such approach utilizes boron-containing amphoteric molecules, such as α-MIDA boryl aldehydes. nih.gov These molecules can undergo photoredox-organocatalyzed alkylation to form boron-containing 1,4-dicarbonyl compounds. These trifunctional intermediates can then participate in double-condensation reactions with various nucleophiles (e.g., hydrazine) to generate a range of synthetically challenging borylated heterocycles, including 3-borylated pyrroles and 4-borylated pyridazines. nih.gov This route provides a strategic alternative for producing borylated regioisomers that were previously inaccessible.
Q & A
Q. What are the key synthetic strategies for preparing 3-Chloro-2-ethoxypyridine-4-boronic acid, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:
Pyridine backbone formation : Starting from substituted pyridine precursors.
Ethoxy group introduction : Alkylation at the 2-position using ethylating agents (e.g., iodoethane) under basic conditions.
Chlorination : Electrophilic substitution or directed ortho-metalation strategies to install chlorine at the 3-position.
Boronic acid incorporation : Miyaura borylation via palladium-catalyzed cross-coupling with bis(pinacolato)diboron .
Q. Critical factors :
Q. Example Protocol :
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Ethoxylation | NaH, iodoethane, THF, 0°C → RT | 75–85 | |
| Chlorination | NCS, DMF, 50°C | 60–70 | |
| Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C | 50–65 |
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ = 228.03 for C₇H₈BClNO₃⁺) .
- X-ray Crystallography : Resolve regiochemistry using SHELXL for refinement and ORTEP-3 for visualization .
Data Interpretation Tip : Cross-validate HPLC purity (>98%) with reverse-phase C18 columns to detect hydrolyzed byproducts (e.g., boroxines) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid derivative?
Key considerations :
- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligands for sterically hindered substrates.
- Base Sensitivity : Use K₂CO₃ or Cs₂CO₃ in aqueous THF to maintain boronic acid stability.
- Competitive Protodeboronation : Minimize by degassing solvents and avoiding prolonged heating (>12 hr) .
Case Study : Coupling with 4-bromoanisole achieved 92% yield under:
Q. How does the electronic and steric profile of the ethoxy group influence reactivity in transition-metal-catalyzed reactions?
The ethoxy group acts as an electron-donating substituent, enhancing the electron density at the pyridine ring. This:
Q. Experimental Validation :
Q. What strategies mitigate hydrolysis or decomposition of the boronic acid group during storage or reactions?
- Storage : Anhydrous conditions at -20°C in amber vials to prevent light-induced degradation.
- In Situ Protection : Use pinacol ester derivatives during synthesis; hydrolyze to boronic acid before coupling.
- Buffered Systems : Maintain pH 6–7 in aqueous reactions to avoid boronic acid → boroxine cyclization .
Q. Stability Data :
| Condition | Half-life (Days) | Degradation Product |
|---|---|---|
| RT, air-exposed | 3 | Boroxine (70%) |
| -20°C, N₂ atmosphere | >30 | <5% decomposition |
Q. How can computational methods (e.g., DFT) predict reaction pathways or regioselectivity for this compound?
- DFT Applications :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate transition states for Suzuki coupling to optimize ligand-metal interactions.
- Software Tools : Gaussian 16 with B3LYP/6-31G(d) basis set for geometry optimization .
Example Finding : DFT predicts a 15 kcal/mol activation barrier for transmetalation, aligning with experimental rates at 70°C .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Q. Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Bond Length (B-O) | 1.36 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
